molecular formula C15H17ClN2O2S2 B6011819 2-[(2-{2-[(4-chlorophenyl)thio]ethoxy}ethyl)thio]-6-methyl-4-pyrimidinol

2-[(2-{2-[(4-chlorophenyl)thio]ethoxy}ethyl)thio]-6-methyl-4-pyrimidinol

Numéro de catalogue: B6011819
Poids moléculaire: 356.9 g/mol
Clé InChI: IESGFUQQYUCXLG-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-[(2-{2-[(4-chlorophenyl)thio]ethoxy}ethyl)thio]-6-methyl-4-pyrimidinol, commonly known as CEP-701, is a small molecule inhibitor of the tyrosine kinase receptor FLT3. FLT3 is a receptor tyrosine kinase that is expressed in hematopoietic stem cells and is involved in the regulation of cell survival and proliferation. FLT3 mutations are commonly found in acute myeloid leukemia (AML) and are associated with poor prognosis. CEP-701 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of AML.

Mécanisme D'action

CEP-701 is a selective inhibitor of FLT3 tyrosine kinase activity. FLT3 mutations in 2-[(2-{2-[(4-chlorophenyl)thio]ethoxy}ethyl)thio]-6-methyl-4-pyrimidinol result in constitutive activation of the receptor, leading to increased cell survival and proliferation. CEP-701 binds to the ATP-binding site of FLT3 and inhibits its kinase activity, thereby blocking downstream signaling pathways and inducing apoptosis of this compound cells.
Biochemical and Physiological Effects
CEP-701 has been shown to induce apoptosis of this compound cells in vitro and in vivo. In addition, CEP-701 has been shown to inhibit angiogenesis and tumor growth in mouse models of this compound. CEP-701 has also been shown to enhance the activity of chemotherapy agents in preclinical models of this compound.

Avantages Et Limitations Des Expériences En Laboratoire

CEP-701 has several advantages for use in laboratory experiments. It is a small molecule inhibitor that can be easily synthesized and has good pharmacokinetic properties. It has shown potent anti-tumor activity in preclinical models of 2-[(2-{2-[(4-chlorophenyl)thio]ethoxy}ethyl)thio]-6-methyl-4-pyrimidinol and has a well-defined mechanism of action. However, CEP-701 has some limitations for use in laboratory experiments. It is a selective inhibitor of FLT3 and may not be effective in tumors that do not express FLT3. In addition, it may have off-target effects on other kinases that could lead to unwanted side effects.

Orientations Futures

There are several future directions for the development of CEP-701. One area of research is the identification of biomarkers that can predict response to CEP-701. FLT3 mutations are a predictor of response to CEP-701, but not all patients with FLT3 mutations respond to the drug. Other biomarkers, such as gene expression signatures or protein expression levels, may be useful in identifying patients who are likely to respond to CEP-701.
Another area of research is the development of combination therapies that include CEP-701. Preclinical studies have shown that CEP-701 can enhance the activity of chemotherapy agents in 2-[(2-{2-[(4-chlorophenyl)thio]ethoxy}ethyl)thio]-6-methyl-4-pyrimidinol. Combination therapies that include CEP-701 and chemotherapy agents may be more effective than either treatment alone.
Finally, there is a need for the development of second-generation FLT3 inhibitors that are more potent and selective than CEP-701. Several FLT3 inhibitors are currently in development and may offer improved efficacy and safety profiles compared to CEP-701.
Conclusion
CEP-701 is a small molecule inhibitor of FLT3 tyrosine kinase activity that has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of this compound. CEP-701 induces apoptosis of this compound cells and inhibits tumor growth in mouse models of this compound. There are several future directions for the development of CEP-701, including the identification of biomarkers that can predict response to the drug, the development of combination therapies, and the development of second-generation FLT3 inhibitors.

Méthodes De Synthèse

CEP-701 can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the coupling of a pyrimidine derivative with a chlorophenylthioethylamine derivative, followed by several functionalization steps to introduce the desired substituents.

Applications De Recherche Scientifique

CEP-701 has been extensively studied in preclinical models of 2-[(2-{2-[(4-chlorophenyl)thio]ethoxy}ethyl)thio]-6-methyl-4-pyrimidinol and has shown potent anti-tumor activity. In vitro studies have shown that CEP-701 inhibits FLT3 phosphorylation and downstream signaling pathways, leading to apoptosis of this compound cells. In vivo studies have shown that CEP-701 can reduce tumor burden and prolong survival in mouse models of this compound.

Propriétés

IUPAC Name

2-[2-[2-(4-chlorophenyl)sulfanylethoxy]ethylsulfanyl]-4-methyl-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN2O2S2/c1-11-10-14(19)18-15(17-11)22-9-7-20-6-8-21-13-4-2-12(16)3-5-13/h2-5,10H,6-9H2,1H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IESGFUQQYUCXLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC(=N1)SCCOCCSC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.